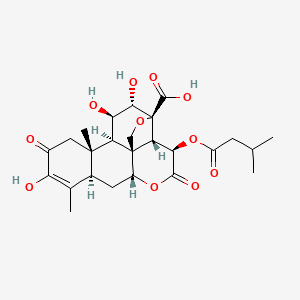

bruceine J

Description

Properties

Molecular Formula |

C25H32O11 |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |

InChI |

InChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1 |

InChI Key |

COWHTTGEYSMEQL-IELPQYESSA-N |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |

Synonyms |

bruceine J |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Challenges of Bruceine J: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Bruceine J, a member of the quassinoid family of natural products isolated from Brucea javanica, presents both therapeutic promise and formulation challenges. Like many of its structural relatives, including the more extensively studied Bruceine D, this compound's complex structure as a highly oxygenated triterpene lactone dictates its physicochemical properties. This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound, offering a critical resource for its advancement in research and drug development.

Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related and well-studied quassinoids, such as Bruceine D, to provide a more complete, albeit inferred, profile. This information should be used as a foundational guide, with the understanding that empirical validation for this compound is essential.

Solubility Profile

Qualitative Solubility of this compound

Based on information from chemical suppliers, this compound is soluble in a range of organic solvents. This suggests a lipophilic character, which is consistent with its complex triterpenoid structure.

Table 1: Qualitative Solubility of this compound

| Solvent Family | Specific Solvents | Solubility |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | Soluble |

Quantitative Solubility of Structurally Similar Quassinoids

To approximate the solubility of this compound, data for Bruceine D is presented. It is crucial to note that these values are for a related compound and should be considered as indicative rather than absolute for this compound. For instance, Bruceine D is reported to be soluble in DMSO at a concentration of 100 mg/mL (243.65 mM), though this may require ultrasonication to achieve.[1] Another source indicates a solubility of 82 mg/mL (199.79 mM) in fresh DMSO.[2]

Table 2: Quantitative Solubility of Bruceine D in DMSO

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Note |

| Bruceine D | DMSO | 100 | 243.65 | Requires sonication |

| Bruceine D | DMSO | 82 | 199.79 | Fresh DMSO recommended |

Stability Characteristics

The stability of a potential drug candidate under various environmental conditions is a cornerstone of its development. The inherent chemical functionalities of quassinoids, including lactone rings and ester groups, suggest potential susceptibility to degradation.

General Considerations for Quassinoid Stability

Quassinoids, as a class, are known to be sensitive to certain conditions.[3][4] The lactone rings can be susceptible to hydrolysis under basic or acidic conditions, and ester linkages can also be cleaved. Temperature and light can also be expected to influence the degradation kinetics.

Storage Recommendations for this compound

Commercial suppliers provide storage guidelines that offer insight into the stability of this compound. These recommendations are crucial for maintaining the integrity of the compound during research and development.

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | |

| Powder | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month | Avoid repeated freeze-thaw cycles. Re-examination of efficacy is recommended if stored for over a month. |

These recommendations suggest that this compound is relatively stable when stored properly in its solid form at low temperatures. In solution, its stability is more limited, necessitating storage at ultra-low temperatures and for shorter durations.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following are generalized protocols that can be adapted for the specific investigation of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, etc.).

-

Ensure that solid compound remains undissolved to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] An HPLC method for other quassinoids typically uses a C18 column with a gradient elution of methanol-water or acetonitrile-water.[5][7]

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.

-

Protocol 2: Stability Assessment under Stressed Conditions

This protocol describes a method to evaluate the stability of this compound under various stress conditions, which is crucial for identifying potential degradation pathways and determining appropriate storage and handling conditions.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent in which it is known to be soluble and relatively stable (e.g., DMSO).

-

-

Preparation of Test Solutions:

-

Dilute the stock solution with various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration suitable for analysis.

-

Prepare solutions in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

-

Incubation under Stress Conditions:

-

Temperature: Aliquot the test solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps) while keeping a control set in the dark.

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each vial.

-

-

Analysis:

-

Immediately analyze the samples by a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

-

Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

-

Visualizing Experimental Workflows and Chemical Relationships

To further clarify the experimental processes and the context of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility and stability of this compound.

Caption: General structural features of quassinoids and potential degradation pathways.

Conclusion

While specific data for this compound is currently limited, a comprehensive understanding of its solubility and stability can be inferred from its chemical class and data on closely related quassinoids. This guide provides a foundational framework for researchers and drug development professionals working with this compound. The provided protocols and diagrams offer a starting point for systematic investigation. Empirical determination of this compound's solubility and stability is a critical next step to unlock its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quassinoid - Wikipedia [en.wikipedia.org]

- 5. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Anti-Cancer Mechanisms of Bruceines: A Technical Guide

A Note on Specificity: While this guide focuses on the anti-cancer mechanisms of quassinoids from Brucea javanica, a thorough review of scientific literature reveals a concentration of research on Bruceine A and Bruceine D . Information regarding "Bruceine J" is not substantially present in the available scientific literature. Therefore, this document will provide an in-depth analysis of the well-documented anti-cancer activities of Bruceine A and Bruceine D as representative compounds of this class.

Executive Summary

Bruceine A and Bruceine D, key quassinoids isolated from Brucea javanica, have demonstrated significant anti-neoplastic properties across a spectrum of human cancers, including pancreatic, breast, lung, liver, and colon cancers. Their cytotoxic and anti-proliferative effects are not mediated by a single mechanism but rather through the modulation of a complex network of interconnected signaling pathways. This guide elucidates the core mechanisms of action, focusing on the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic signaling cascades such as PI3K/Akt/mTOR, JAK/STAT3, and MAPK. We present a synthesis of quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

The anti-cancer efficacy of Bruceine A and D is primarily attributed to their ability to induce programmed cell death (apoptosis), promote cellular self-degradation (autophagy), and halt the cell division cycle.

Induction of Apoptosis

Both Bruceine A and D are potent inducers of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which disrupts mitochondrial function.

Key Events in Bruceine-Induced Apoptosis:

-

ROS Accumulation: Treatment with Bruceines leads to a significant increase in ROS levels within cancer cells.

-

Mitochondrial Membrane Disruption: The elevated ROS causes a loss of the mitochondrial membrane potential.

-

Bcl-2 Family Regulation: Bruceines modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins such as Bax and Bak.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including initiator caspases (caspase-8, -9) and the executioner caspase (caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

Cell Cycle Arrest

Bruceines impede cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. In various cancer cell lines, treatment has been shown to cause arrest at the G0/G1 and G2/M phases. This is achieved by altering the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For example, Bruceine A has been shown to downregulate Cyclin B, Cyclin D, CDK1, CDK4, and CDK6 in colon cancer cells.

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. Bruceines have been shown to have a dual role in regulating this process. In lung cancer cells, Bruceine D induces a complete autophagic flux, which contributes to its anti-cancer effect. Similarly, Bruceine A has been found to induce autophagy in breast cancer cells by targeting the PI3K/Akt signaling pathway. Conversely, in some contexts, the anti-tumor effect of Brucea javanica extracts has been associated with the inhibition of autophagy. This suggests the role of autophagy in Bruceine-mediated cell death may be context-dependent.

Key Signaling Pathways Targeted by Bruceines

Bruceine A and D exert their anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Bruceine A and D have been consistently shown to inhibit this pathway. By suppressing the phosphorylation of key components like PI3K and Akt, Bruceines can halt downstream signaling, leading to decreased cell proliferation and survival.

Caption: Bruceine A/D inhibits the PI3K/Akt/mTOR signaling pathway.

JAK/STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of many cancers. Bruceine D has been shown to be a potent inhibitor of the STAT3 signaling pathway. Mechanistically, Bruceine D binds to Heat Shock Protein 70 (Hsp70), disrupting its interaction with STAT3. This prevents the phosphorylation and activation of STAT3, leading to the downregulation of its downstream target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin.

Caption: Bruceine D disrupts the Hsp70-STAT3 interaction, inhibiting STAT3 signaling.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes subfamilies like p38-MAPK, JNK, and ERK, is another critical regulator of cell proliferation and apoptosis. Bruceines have been shown to modulate this pathway to induce anti-cancer effects. Specifically, Bruceine D and Bruceine A can activate the pro-apoptotic p38-MAPK and JNK signaling cascades. Activation of p38-MAPK can lead to apoptosis and cell cycle arrest. The JNK pathway, when activated, can phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic proteins. In contrast, Bruceine A has also been found to suppress the pro-survival MEK/ERK pathway in triple-negative breast cancer.

Caption: Bruceines A and D exhibit dual modulatory effects on the MAPK pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of Bruceine A and D across various cancer cell lines.

Table 1: IC50 Values for Bruceine A

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| MDA-MB-231 | Triple-Negative Breast Cancer | 78.4 nM | Not Specified |

| 4T1 | Triple-Negative Breast Cancer | 524.6 nM | Not Specified |

| HCT116 | Colon Cancer | 26.12 nM | 48 hours |

| CT26 | Colon Cancer | 229.26 nM | 48 hours |

Table 2: IC50 Values for Bruceine D

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| H460 | Non-Small Cell Lung Cancer | 0.5 µM | 48 hours |

| A549 | Non-Small Cell Lung Cancer | 0.6 µM | 48 hours |

| HepG2 | Hepatocellular Carcinoma | 8.34 µM | 48 hours |

| Huh7 | Hepatocellular Carcinoma | 1.89 µM | 48 hours |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of Bruceines' anti-cancer effects.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Bruceine A or D for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Caption: Workflow for determining cell viability using MTT or CCK-8 assays.

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Culture and treat cells with Bruceines as described above.

-

Harvest cells, including any floating cells in the medium.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Protein Expression and Phosphorylation:

-

Treat cells with Bruceines and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Caspase-3, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Standard workflow for Western Blot analysis.

Conclusion and Future Directions

Bruceine A and D are potent natural compounds with multifaceted anti-cancer properties. Their ability to simultaneously target multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT3, and MAPK, while inducing apoptosis, autophagy, and cell cycle arrest, makes them promising candidates for further pre-clinical and clinical development. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in combination with existing chemotherapies and targeted agents, and optimizing their delivery to enhance therapeutic efficacy and minimize potential toxicity. The development of more specific derivatives and a deeper understanding of their structure-activity relationships will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

The Role of Bruceine D in MAPK/JNK Pathway-Mediated Apoptosis: A Technical Guide

Disclaimer: This document summarizes findings on bruceine D, as the available scientific literature extensively covers its role in the MAPK/JNK pathway and apoptosis, while information on bruceine J is scarce. It is presumed the query intended to focus on the widely researched bruceine D.

Introduction

Bruceine D, a quassinoid compound isolated from Brucea javanica, has demonstrated significant anti-neoplastic properties across various cancer cell lines.[1] Emerging research highlights its ability to induce programmed cell death, or apoptosis, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the c-Jun N-terminal Kinase (JNK) pathway.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data supporting the role of bruceine D in activating the MAPK/JNK pathway to trigger apoptosis in cancer cells. This document is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Effects of Bruceine D

The pro-apoptotic and anti-proliferative effects of bruceine D have been quantified in numerous studies. The following tables summarize key data on its efficacy in various cancer cell lines.

Table 1: IC50 Values of Bruceine D in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| H460 | Non-Small Cell Lung Cancer | 0.5 | 48 | [2][5] |

| A549 | Non-Small Cell Lung Cancer | 0.6 | 48 | [2][5] |

| MCF-7 | Breast Cancer | 9.5 ± 7.7 | Not Specified | [6] |

| Hs 578T | Triple-Negative Breast Cancer | 0.71 ± 0.05 | Not Specified | [6] |

| T24 | Bladder Cancer | 7.65 ± 1.2 (µg/mL) | Not Specified | [7] |

| PANC-1 | Pancreatic Adenocarcinoma | 1.1 - 5.8 | Not Specified | [8] |

| SW1990 | Pancreatic Adenocarcinoma | Not Specified | Not Specified | [9] |

| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | Not Specified | [9] |

Table 2: Dose-Dependent Induction of Apoptosis by Bruceine D in A549 Cells

| Bruceine D Concentration (µg/mL) | Percentage of Apoptotic Cells (%) | Reference |

| 0 (Control) | 0.44 ± 0.05 | [10] |

| 1 | 12.5 ± 0.28 | [10] |

| 2.5 | 21.58 ± 0.50 | [10] |

| 5 | 25.98 ± 0.44 | [10] |

Signaling Pathway Activation

Bruceine D induces apoptosis primarily through the activation of the JNK signaling pathway, often in conjunction with the p38 MAPK pathway.[4] This activation is frequently linked to the generation of reactive oxygen species (ROS).[3][11] The activated JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[4]

References

- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acu.edu.in [acu.edu.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Bruceine J as an Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, the identification of potent and specific inhibitors of the NF-κB pathway is a key focus of modern drug discovery. Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have demonstrated significant anti-inflammatory and anti-cancer properties. Notably, compounds isolated from Brucea javanica have been identified as potent inhibitors of NF-κB activation. This technical guide provides an in-depth overview of the inhibitory effects of bruceine compounds, with a focus on the available data for bruceine A and D as representative examples, on the NF-κB signaling pathway. It includes a summary of their inhibitory activities, detailed experimental protocols for assessing their mechanism of action, and visual representations of the signaling pathway and experimental workflows.

Introduction to Bruceine and the NF-κB Pathway

Brucea javanica is a medicinal plant with a long history of use in traditional medicine for treating conditions such as dysentery, malaria, and cancer.[1] Its therapeutic effects are largely attributed to a group of bitter-tasting quassinoids, including bruceine A, B, and D.[2][3][4] Recent research has highlighted the potential of these compounds as modulators of key cellular signaling pathways, including the NF-κB pathway.[2][5]

The NF-κB family of transcription factors are central mediators of the immune and inflammatory responses.[2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[6] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 alpha (IL-1α), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex.[1] The activated IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[7][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active p50/p65 dimer into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, regulating the transcription of a wide array of pro-inflammatory and pro-survival genes.[9]

Quantitative Data on NF-κB Inhibition by Bruceine Compounds

Studies have demonstrated the inhibitory potential of various quassinoids from Brucea javanica on the NF-κB signaling pathway. While specific data for a compound designated "bruceine J" is limited in the current scientific literature, significant findings are available for the closely related bruceine A.

| Compound | Assay | Cell Line | Stimulant | IC50 | Reference |

| Bruceine A | ELISA NF-κB p65 Inhibition | HeLa | TNF-α | 2.2 µg/ml | [1] |

Mechanism of Action

The primary mechanism by which bruceine compounds inhibit the NF-κB signaling pathway is by preventing the nuclear translocation of the active p65 subunit.[1] Evidence also suggests that related compounds from Brucea javanica can down-regulate the phosphorylation of both IκBα and the p65 subunit itself.[6] By inhibiting these crucial upstream events, bruceine compounds effectively halt the signaling cascade that leads to the activation of NF-κB and the subsequent transcription of its target genes.

Experimental Protocols

NF-κB p65 Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.

Materials:

-

HeLa cells (or other suitable cell line)

-

24-well plates with glass coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

-

TNF-α (or other NF-κB agonist)

-

This compound (or test compound)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/ml) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/ml) or IL-1α for 30-40 minutes. Include an unstimulated control group.

-

Fixation: Aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 3% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Dilute the primary anti-NF-κB p65 antibody in blocking buffer (e.g., 1:200 dilution). Incubate the cells with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 594-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 594 (red) channels. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells for each condition to determine the extent of nuclear translocation.

Western Blot Analysis of Phospho-p65 and Phospho-IκBα

This protocol is for determining the effect of this compound on the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

-

Cell line of interest (e.g., HeLa, RAW264.7)

-

6-well plates

-

Complete cell culture medium

-

PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-p65, Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an NF-κB agonist (e.g., LPS or TNF-α) for a specified time (e.g., 15-30 minutes for phospho-IκBα, 30-60 minutes for phospho-p65).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with antibodies for total p65, total IκBα, and the loading control.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.

Conclusion

The available scientific evidence strongly suggests that quassinoids from Brucea javanica, such as bruceine A, are potent inhibitors of the NF-κB signaling pathway. Their mechanism of action primarily involves the inhibition of p65 nuclear translocation, likely through the suppression of upstream phosphorylation events of IκBα and p65. While further research is needed to elucidate the specific interactions and inhibitory profile of this compound, the data presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds for inflammatory diseases and cancer. The detailed protocols and visual aids included herein offer practical tools for the continued investigation of bruceine compounds as NF-κB inhibitors.

References

- 1. NF-κB Inhibitors from Brucea javanica Exhibiting Intracellular Effects on Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Brucea javanica against multiple myeloma via TNF-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 9. academic.oup.com [academic.oup.com]

Antiviral Activity of Bruceine J: An In-Depth Technical Guide

A comprehensive review of existing scientific literature reveals a significant gap in the research regarding the antiviral activity of bruceine J. To date, no specific studies detailing its efficacy against any particular virus, its mechanism of action, or quantitative data on its inhibitory effects have been published in peer-reviewed journals. Therefore, a detailed technical guide on the antiviral properties of this compound cannot be constructed at this time.

While information on this compound is not available, extensive research has been conducted on other related quassinoid compounds isolated from Brucea javanica, notably bruceine A, bruceine B, and bruceine D. This guide will summarize the available data on these compounds to provide a broader context of the potential antiviral activities within this class of molecules for researchers, scientists, and drug development professionals.

Antiviral Activities of Bruceine A, B, and D

The antiviral effects of bruceine A, B, and D have been investigated against a range of viruses, demonstrating varied mechanisms of action and levels of potency. A summary of the available quantitative data is presented below.

Quantitative Data on Antiviral Activity

| Compound | Virus | Cell Line | Assay Type | Endpoint | Result | Citation(s) |

| Bruceine A | Vesicular Stomatitis Virus (VSV) | MC38 | Viral Replication Assay | Inhibition | Effective at 0.5 µM | [1] |

| Bruceine B | Hepatitis B Virus (HBV) | HepG2.215 | HBsAg/HBeAg & HBV DNA levels | Inhibition | Dose-dependent inhibition | [2] |

| Bruceine D | Tobacco Mosaic Virus (TMV) | in vitro | Infection Inhibition Assay | IC₅₀ | 13.98 mg L⁻¹ | [3] |

| Bruceine D | Tobacco Mosaic Virus (TMV) | in vitro | Replication Inhibition Assay | IC₅₀ | 7.13 mg L⁻¹ | [3] |

| Bruceine D | Potato Virus Y (PVY) | in vitro | Infectivity Inhibition Assay | Strong inhibitory effect | [3] | |

| Bruceine D | Cucumber Mosaic Virus (CMV) | in vitro | Infectivity Inhibition Assay | Strong inhibitory effect | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the antiviral activity of bruceine A, B, and D.

Bruceine A: Vesicular Stomatitis Virus (VSV) Inhibition Assay[1]

-

Cell Culture: MC38 cells were cultured in appropriate media.

-

Virus Infection: Cells were infected with VSV.

-

Compound Treatment: Following viral infection, cells were treated with varying concentrations of bruceine A.

-

Incubation: The treated and infected cells were incubated for a specified period.

-

Endpoint Analysis: The extent of viral replication was quantified. The specific method for quantification (e.g., plaque assay, qPCR for viral RNA, or reporter gene expression) would be detailed in the primary research article.

Bruceine B: Hepatitis B Virus (HBV) Inhibition Assay[2]

-

Cell Lines: HepG2.215 cells, which constitutively express HBV, were used.

-

Compound Treatment: Cells were treated with different concentrations of bruceine B.

-

Sample Collection: Supernatants and cell lysates were collected at specific time points post-treatment.

-

Antigen and DNA Analysis: The levels of HBsAg and HBeAg in the supernatant and HBV DNA in both the supernatant and cell lysates were quantified using established immunoassays (e.g., ELISA) and molecular biology techniques (e.g., qPCR).

Bruceine D: Tobacco Mosaic Virus (TMV) Inhibition Assays[3]

-

Infection Inhibition Assay:

-

A mixture of bruceine D and TMV was prepared.

-

This mixture was used to inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum).

-

The number of local lesions that developed on the leaves was counted and compared to control leaves inoculated with TMV only. The IC₅₀ was calculated based on the reduction in lesion numbers.

-

-

Replication Inhibition Assay:

-

The leaves of the host plant were first mechanically inoculated with TMV.

-

After a set period to allow for viral entry, the leaves were treated with a solution of bruceine D.

-

The effect on viral replication was assessed, likely by measuring viral RNA or protein levels in the leaf tissue at a later time point. The IC₅₀ was determined based on the reduction in these viral markers.

-

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of bruceine A and B have been partially elucidated, revealing interactions with host cell pathways.

Bruceine A: Inhibition of Viral Entry

Bruceine A has been shown to inhibit the entry of Vesicular Stomatitis Virus (VSV) into host cells.[1][4][5] Its mechanism of action involves the downregulation and degradation of the Low-density lipoprotein receptor (LDLR), which is utilized by VSV for entry.[1][4][5] By reducing the availability of this key receptor on the cell surface, bruceine A effectively blocks viral adsorption and internalization.[1][4][5]

Bruceine B: Upregulation of Interleukin-6 (IL-6)

The anti-HBV activity of bruceine B is attributed to its ability to upregulate the production of interleukin-6 (IL-6) in liver cells.[2] IL-6 is a cytokine with known antiviral properties, and its increased expression can contribute to the suppression of HBV replication and antigen expression.[2]

Experimental Workflow

The general workflow for identifying and characterizing the antiviral activity of a natural product like a bruceine compound is a multi-step process.

Conclusion

While the antiviral potential of this compound remains to be elucidated, the existing body of research on other bruceines, particularly A, B, and D, provides a strong rationale for investigating its properties. The diverse antiviral mechanisms observed for these related compounds, including inhibition of viral entry and modulation of host immune responses, suggest that quassinoids from Brucea javanica are a promising source for the discovery of novel antiviral agents. Future research is warranted to isolate and screen this compound against a panel of clinically relevant viruses to determine if it possesses any therapeutic potential. Researchers in the field are encouraged to pursue this line of inquiry to fill the current knowledge gap.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Product Bruceine A from Brucea javanica (L.) Merr. as a Potential LDLR Inhibitor That Facilitates Antiviral Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Bruceine J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed in vitro studies identifying the specific molecular targets of bruceine J are not extensively available in the public scientific literature. While its existence and chemical formula (C25H32O11) have been noted, comprehensive research elucidating its direct protein interactions and mechanisms of action remains limited[1]. This guide, therefore, provides a detailed overview of the known molecular targets and mechanisms of action for the closely related and well-studied quassinoids, bruceine A and bruceine D , isolated from the same plant, Brucea javanica. This information may offer valuable insights and a starting point for research on this compound, but it should be noted that direct extrapolation is not guaranteed.

Introduction to Bruceines and their Therapeutic Potential

Bruceines are a class of quassinoids, bitter compounds isolated from the plant Brucea javanica, which has a long history in traditional medicine for treating various ailments, including cancer.[1][2] Modern research has focused on the anti-cancer properties of several bruceine compounds, particularly bruceine A and bruceine D. These compounds have demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2][3][4][5] Understanding their molecular targets is crucial for the development of novel cancer therapeutics.

Quantitative Data on Bruceine A and D Activity

The following tables summarize the in vitro efficacy of bruceine A and bruceine D across various cancer cell lines, providing key quantitative metrics such as IC50 values.

Table 1: In Vitro Anti-proliferative Activity of Bruceine A

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| HCT116 | Colon Cancer | 26.12 nM (48h) | MTT Assay | [6] |

| CT26 | Colon Cancer | 229.26 nM (48h) | MTT Assay | [6] |

| MIA PaCa-2 | Pancreatic Cancer | Potent (exact value not specified) | Not specified | [7] |

| MCF-7 | Breast Cancer | Low micromolar range | 2D Cell Viability Assay | [3] |

| Hs 578T | Breast Cancer | 0.71 ± 0.05 μM | 2D Cell Viability Assay | [3] |

Table 2: In Vitro Anti-proliferative Activity of Bruceine D

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| H460 | Non-small cell lung cancer | 0.5 μmol/L (48h) | CCK-8 Assay | [8] |

| A549 | Non-small cell lung cancer | 0.6 μmol/L (48h) | CCK-8 Assay | [8] |

| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | MTT Assay | [5] |

| MCF-7 | Breast Cancer | 9.5 ± 7.7 μM | 2D Cell Viability Assay | [3] |

| Hs 578T | Breast Cancer | Submicromolar range | 2D Cell Viability Assay | [3] |

Identified Molecular Targets and Signaling Pathways

Research into bruceine A and D has revealed their interaction with several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Bruceine A: Targeting PI3K/Akt and HSP90AB1

PI3K/Akt Signaling Pathway: Network pharmacology and molecular docking studies have suggested that bruceine A can directly bind to pivotal proteins in the PI3K/Akt pathway.[6] This interaction leads to the inhibition of this critical cell survival pathway, ultimately promoting apoptosis in cancer cells.

HSP90AB1: Chemical proteomics has identified Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) as a primary target of bruceine A in hepatocellular carcinoma.[9] The binding of bruceine A to HSP90AB1 disrupts its function, leading to the destabilization of its client proteins, which are often crucial for cancer cell growth and survival.

Caption: Signaling pathways targeted by Bruceine A.

Bruceine D: A Multi-Targeted Agent

Bcl-2 Family Proteins: Molecular docking studies suggest that bruceine D can act as a potential inhibitor of the anti-apoptotic protein Bcl-2.[10] By binding to Bcl-2, bruceine D may disrupt its function, thereby promoting the mitochondrial pathway of apoptosis.

Androgen and Estrogen Receptors: Drug target prediction analyses have identified the Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1) as potential targets for bruceine D in breast cancer.[11] This suggests a role for bruceine D in modulating hormone signaling pathways in hormone-responsive cancers.

JNK Pathway: In non-small cell lung cancer cells, bruceine D has been shown to stimulate the phosphorylation of c-Jun N-terminal kinase (JNK), leading to the induction of apoptosis.[8]

Caption: Signaling pathways targeted by Bruceine D.

Experimental Protocols for Target Identification

The identification of the molecular targets of bruceine A and D has been achieved through a combination of computational and experimental techniques.

Molecular Docking

-

Objective: To predict the binding affinity and interaction of a ligand (e.g., bruceine D) with a target protein (e.g., Bcl-2).

-

Methodology:

-

Preparation of Ligand and Receptor: The 3D structures of the bruceine compound and the target protein are obtained from databases (e.g., PubChem, Protein Data Bank) or modeled. Water molecules and other non-essential atoms are removed, and hydrogen atoms are added.

-

Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking simulation. The program explores various conformations of the ligand within the binding site of the protein and calculates the binding energy for each pose.

-

Analysis: The conformation with the lowest binding energy is considered the most stable and likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed to understand the basis of the binding.[10]

-

Caption: Workflow for molecular docking studies.

Chemical Proteomics (e.g., DARTS)

-

Objective: To identify the direct binding targets of a small molecule from a complex protein mixture.

-

Methodology (Drug Affinity Responsive Target Stability - DARTS):

-

Cell Lysis and Treatment: Cancer cells are lysed to obtain a total protein extract. The lysate is then incubated with the bruceine compound or a vehicle control.

-

Protease Digestion: A protease (e.g., thermolysin) is added to both the treated and control samples. Proteins that are bound to the bruceine compound are expected to be more resistant to proteolytic digestion.

-

SDS-PAGE and Staining: The digested samples are run on an SDS-PAGE gel. Proteins that are protected from digestion in the bruceine-treated sample will appear as more intense bands compared to the control.

-

Mass Spectrometry: The protein bands of interest are excised from the gel and identified using mass spectrometry.

-

Caption: Workflow for DARTS-based target identification.

Conclusion and Future Directions

While the direct molecular targets of this compound remain to be elucidated, the extensive research on bruceine A and D provides a strong foundation for future investigations. The methodologies outlined in this guide, including in silico docking and experimental proteomics, offer a clear path forward for identifying the specific binding partners of this compound and unraveling its mechanism of action. Such studies are essential for unlocking the full therapeutic potential of this and other quassinoids in the development of novel anti-cancer drugs. Further research should prioritize the isolation and characterization of this compound, followed by comprehensive in vitro screening against a panel of cancer-related proteins and pathways.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Bruceine A as a novel HSP90AB1 inhibitor for suppressing hepatocellular carcinoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 11. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets | PLOS One [journals.plos.org]

The Structure-Activity Relationship of Bruceine J and its Congeners: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of bruceine quassinoids, with a particular focus on leveraging the extensive research on Bruceine A and D to infer the therapeutic potential of Bruceine J. While direct SAR studies on this compound are limited, the conserved structural features among these potent natural products allow for valuable insights into their biological activities, primarily in the realms of oncology and virology.

Introduction to Bruceine Quassinoids

This compound belongs to the quassinoid family, a class of bitter, tetracyclic triterpenoids isolated from plants of the Simaroubaceae family, notably Brucea javanica.[1] These compounds have garnered significant attention for their diverse and potent biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. The core structure of bruceines is characterized by a highly oxygenated picrasane skeleton. Variations in the substitution patterns on this core scaffold, particularly at positions C1, C2, C3, C11, C12, C14, C15, and C20, lead to a wide array of derivatives with distinct biological profiles.

While extensive research has elucidated the mechanisms of action and SAR of Bruceine A and D, this compound remains less explored. This guide aims to bridge this knowledge gap by presenting a consolidated view of the existing data on related bruceines to inform future research and development efforts centered on this compound.

Quantitative Analysis of Biological Activity

The cytotoxic and antiviral activities of bruceine quassinoids have been extensively evaluated against various cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for Bruceine A and D, providing a quantitative basis for understanding their potency. Limited data is available for this compound, with one study reporting its anti-babesial activity.

Table 1: Anticancer Activity of Bruceine A and D (IC₅₀ Values)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bruceine A | Pancreatic Cancer (MIA PaCa-2) | Potent (specific value not provided) | |

| Colon Cancer (HCT116) | 0.026 | [2] | |

| Colon Cancer (CT26) | 0.229 | [2] | |

| Bruceine D | Bladder Cancer (T24) | 7.65 µg/mL | [3] |

| Non-small cell lung cancer (A549) | 0.6 µmol/L (at 48h) | [4] | |

| Non-small cell lung cancer (H460) | 0.5 µmol/L (at 48h) | [4] | |

| Pancreatic adenocarcinoma (PANC-1) | 2.53 | [4] | |

| Pancreatic adenocarcinoma (SW1990) | 5.21 | [4] | |

| Breast Cancer (MCF-7) | 9.5 ± 7.7 | ||

| Breast Cancer (Hs 578T) | 0.71 ± 0.05 | [5] |

Table 2: Anti-Babesial Activity of this compound

| Compound | Organism | IC₅₀ | Reference |

| This compound | Babesia gibsoni | 742 ng/mL | [6] |

Core Structure-Activity Relationships of Bruceine Quassinoids

Based on extensive studies of various bruceine analogs, several key structural features have been identified as crucial for their biological activity:

-

The A-Ring Enone System: The α,β-unsaturated ketone in the A-ring is a common feature in many active quassinoids and is believed to be important for their cytotoxic effects.

-

The C-15 Ester Group: The nature of the ester substituent at the C-15 position significantly influences the potency and selectivity of the compound. For instance, the ester group in bruceantin, a related quassinoid, is critical for its potent antileukemic activity.

-

Hydroxylation Pattern: The presence and position of hydroxyl groups on the picrasane skeleton play a vital role in modulating the activity. Modifications of these groups can lead to changes in solubility and target binding.

-

The Oxymethylene Bridge: The ether bridge between C-8 and C-13 is a characteristic feature of many bruceines and is thought to contribute to the conformational rigidity of the molecule, which may be important for its interaction with biological targets.

Signaling Pathways and Mechanisms of Action

Bruceine quassinoids exert their biological effects by modulating multiple intracellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of viral replication.

Anticancer Mechanisms

The anticancer activity of bruceines, particularly Bruceine A and D, is attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: Several studies have demonstrated that bruceines can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[2] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by bruceines leads to cell cycle arrest and apoptosis.

-

MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, are also targeted by bruceines.[7] Activation of the JNK pathway can lead to the induction of apoptosis in cancer cells.

-

NF-κB Signaling: Bruceine D has been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of pro-survival genes.[4]

Caption: Inferred inhibitory action of this compound on the PI3K/Akt signaling pathway.

Antiviral Mechanisms

The antiviral activity of bruceines is an emerging area of research. Studies on related quassinoids suggest that they may interfere with viral entry and replication processes. The precise mechanisms are still under investigation, but may involve the modulation of host cell factors that are essential for the viral life cycle.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of bruceine quassinoids. Specific details may vary between laboratories and experimental setups.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Synthesis of this compound Analogs: Future Directions

Systematic SAR studies of this compound will require the synthesis of a library of analogs with modifications at key positions. Based on the known SAR of other quassinoids, synthetic efforts could focus on:

-

Modification of the C-15 Ester: Synthesis of a series of esters with varying chain lengths, branching, and electronic properties to probe the binding pocket at this position.

-

Derivatization of Hydroxyl Groups: Selective protection and deprotection of the hydroxyl groups on the picrasane skeleton, followed by derivatization (e.g., acylation, etherification) to explore the impact on activity and solubility.

-

Modification of the A-Ring: Chemical modifications of the enone system in the A-ring to investigate its role as a Michael acceptor in biological systems.

References

- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A brief overview of antitumoral actions of bruceine D [explorationpub.com]

- 4. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

Bruceine J: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bruceine J, a naturally occurring quassinoid with significant biological activities. The document details its primary natural sources, presents available quantitative data on its isolation, outlines experimental protocols for its extraction and purification, and describes its known biosynthetic pathway.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant, commonly known as Java brucea or Macassar kernels, has a long history of use in traditional medicine across Southeast Asia for treating various ailments, including dysentery and malaria. The quassinoids, including this compound, are the main bioactive constituents of Brucea javanica.[3]

Quantitative Data on Isolation

While specific yield data for this compound is not extensively reported, analysis of phytochemical studies on Brucea javanica provides insights into the relative abundance of various quassinoids. The following table summarizes the yields of several quassinoids isolated from the fruits of Brucea javanica in a representative study, offering a comparative perspective on the potential yield of this compound.

| Compound | Yield (mg) from 10 kg of dried fruits | Reference |

| Bruceine D | 961.3 | Su et al., 2013[1] |

| Brusatol | 476.4 | Su et al., 2013[1] |

| Bruceine F | 113.4 | Su et al., 2013[1] |

| Bruceine E | 73.0 | Su et al., 2013[1] |

| Bruceine M | 12.3 | Su et al., 2013[1] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural source, Brucea javanica, typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[1]

Extraction

-

Material Preparation: The dried and powdered fruits of Brucea javanica are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure maximum extraction of the quassinoids.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates the compounds based on their polarity, with quassinoids typically concentrating in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient solvent system, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates molecules based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water. This high-resolution technique allows for the isolation of pure this compound.

Biosynthesis of this compound

This compound belongs to the class of quassinoids, which are highly modified triterpenoids.[4][5] The biosynthesis of quassinoids is understood to originate from the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. While the complete enzymatic pathway to this compound has not been fully elucidated, the initial steps leading to the formation of the key intermediate, the protolimonoid melianol, have been identified.[6][7]

The early stages of quassinoid biosynthesis are catalyzed by the following enzymes:[6]

-

Oxidosqualene Cyclase (OSC): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

-

Cytochrome P450 Monooxygenases (CYP450s): A series of oxidation reactions catalyzed by at least two different CYP450 enzymes further modify the triterpene skeleton to produce the protolimonoid melianol.

From melianol, a series of yet-to-be-fully-characterized enzymatic reactions, likely involving further oxidations, rearrangements, and cleavage of the side chain, lead to the diverse array of quassinoid structures, including this compound.

Caption: Early biosynthetic pathway of this compound from 2,3-oxidosqualene to the key intermediate melianol.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Quassinoids from Brucea javanica: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including cancer, inflammation, and viral infections.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a class of tetracyclic triterpenoids known as quassinoids.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of quassinoids derived from Brucea javanica, with a focus on their molecular mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their study. The potent and diverse bioactivities of these compounds, particularly brusatol and bruceine D, have positioned them as promising candidates for further drug development.[1][4]

Pharmacological Activities and Mechanisms of Action

Quassinoids from Brucea javanica exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. These activities are underpinned by the modulation of various cellular signaling pathways.

Anticancer Activity

The anticancer properties of Brucea javanica quassinoids are the most extensively studied.[1][4] These compounds have demonstrated significant efficacy against a wide range of cancers, such as pancreatic, lung, breast, and leukemia, through multiple mechanisms.[1]

Key Mechanisms:

-

Induction of Apoptosis: Quassinoids, such as brusatol and bruceine D, induce programmed cell death in cancer cells.[3] This is often achieved through the regulation of the mitochondrial apoptosis pathway.[1] For instance, the most potent compound 7 (a quassinoid with a 3-hydroxy-3-en-2-one moiety) was found to induce apoptosis in MCF-7 cells via the intrinsic mitochondrial apoptotic pathway.[5]

-

Cell Cycle Arrest: Bruceine D has been shown to inhibit cell proliferation by inducing cell cycle arrest at the S phase in gastric cancer cells.[1]

-

Inhibition of Key Signaling Pathways:

-

PI3K/Akt/NF-κB Pathway: Brusatol can induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway.[1]

-

STAT3 Signaling Pathway: Brusatol has also been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell growth and migration.[1]

-

Nrf2 Signaling Pathway: Brusatol is a known specific inhibitor of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is often hijacked by cancer cells to enhance their survival.[6]

-

Anti-inflammatory Activity

Several quassinoids from Brucea javanica have demonstrated potent anti-inflammatory effects.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Quassinoids can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[7]

-

Modulation of Inflammatory Signaling Pathways:

-

NF-κB Pathway: Bruceine D has been found to alleviate colonic inflammation by suppressing the NF-κB pathway.[1] Brucea javanica oil (BJO), which is rich in quassinoids, has also been shown to exert its anti-inflammatory effect by down-regulating the NF-κB pathway in macrophages.[8]

-

PI3K/Akt/NF-κB Pathway: Bruceoside B, another quassinoid, has been shown to have a therapeutic effect on acute lung injury by inhibiting the PI3K/Akt/NF-κB pathway.[7]

-

Antiviral Activity

Quassinoids from Brucea javanica have also been investigated for their antiviral properties.

Key Mechanisms:

-

Inhibition of Viral Replication: Active quassinoids have been shown to inhibit the replication of Tobacco Mosaic Virus (TMV) by up to 98.5% at a concentration of 50 μg/mL.[9] They achieve this by inhibiting the replication of viral genomic and subgenomic RNAs and the synthesis of the viral coat protein.[9]

-

Inactivation of Viruses: Quassinoids such as brucein A and bruceantinol have demonstrated potent inactivation effects against the Pepper Mottle Virus (PepMoV) with a minimum inhibitory concentration of 10μM.[10]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of various quassinoids isolated from Brucea javanica.

Table 1: Cytotoxicity of Quassinoids in Cancer Cell Lines

| Quassinoid | Cancer Cell Line | IC50 (μM) | Reference |

| Brusatol | PANC-1 (Pancreatic) | 0.36 | [6] |

| Brusatol | SW1990 (Pancreatic) | 0.10 | [6] |

| Brusatol | MCF-7 (Breast) | 0.08 | [6] |

| Quassinoid 5 | MCF-7 (Breast) | 0.063-0.182 | [5] |

| Quassinoid 7 | MCF-7 (Breast) | 0.063-0.182 | [5] |

| Quassinoid 10 | MCF-7 (Breast) | 0.063-0.182 | [5] |

| Quassinoid 12 | MCF-7 (Breast) | 0.063-0.182 | [5] |

| Quassinoid 5 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |

| Quassinoid 7 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |

| Quassinoid 10 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |

| Quassinoid 12 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |

| Quassinoid 6 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 8 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 9 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 10 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 11 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 13 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 14 | HCT-8 (Colon) | 0.12-9.3 | [11] |

| Quassinoid 6 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 8 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 9 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 10 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 11 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 13 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 14 | HepG2 (Liver) | 0.12-9.3 | [11] |

| Quassinoid 6 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 8 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 9 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 10 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 11 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 13 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 14 | BGC-823 (Gastric) | 0.12-9.3 | [11] |

| Quassinoid 6 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 8 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 9 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 10 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 11 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 13 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 14 | A549 (Lung) | 0.12-9.3 | [11] |

| Quassinoid 6 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

| Quassinoid 8 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

| Quassinoid 9 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

| Quassinoid 10 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

| Quassinoid 11 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

| Quassinoid 13 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

| Quassinoid 14 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |

Table 2: Anti-inflammatory Activity of Quassinoids

| Quassinoid | Assay | IC50 (μM) | Reference |

| Quassinoid 5 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 6 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 7 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 8 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 9 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 17 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 18 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 19 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 23 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |

| Quassinoid 8 | NO Release Inhibition (LPS-activated macrophages) | 1.9 | [11] |

| Quassinoid 10 | NO Release Inhibition (LPS-activated macrophages) | 5.0 | [11] |

Table 3: Antiviral Activity of Quassinoids

| Quassinoid | Virus | Activity | Concentration | Reference |

| Brucein A | Pepper Mottle Virus (PepMoV) | Minimum Inhibitory Concentration | 10 μM | [10] |

| Bruceantinol | Pepper Mottle Virus (PepMoV) | Minimum Inhibitory Concentration | 10 μM | [10] |

| Active Quassinoids | Tobacco Mosaic Virus (TMV) | Inhibition of Replication | up to 98.5% | 50 μg/mL |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by quassinoids from Brucea javanica.

Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by quassinoids.

Caption: STAT3 signaling pathway and its inhibition by quassinoids.

Experimental Protocols

This section provides detailed methodologies for the isolation of quassinoids and for key pharmacological assays.

Isolation of Quassinoids from Brucea javanica

This protocol is a synthesized methodology based on common practices described in the literature.[3][12]

1. Plant Material and Extraction:

- Air-dry the fruits of Brucea javanica and grind them into a coarse powder.

- Macerate the powdered plant material with methanol (CH3OH) at room temperature for an extended period (e.g., 3-7 days), with occasional shaking. Repeat the extraction process (typically 3 times) to ensure exhaustive extraction.

- Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

2. Solvent Partitioning:

- Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

- Collect each fraction and evaporate the solvents to yield the respective partitioned extracts. The quassinoids are typically enriched in the ethyl acetate and chloroform fractions.

3. Chromatographic Separation:

- Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.